molecular formula C22H22N4O4S B11275629 Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11275629
M. Wt: 438.5 g/mol
InChI Key: SGSGAXMEXKNMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a quinazoline derivative characterized by a 4-oxo-2-thioxo core and a methyl carboxylate group at position 7. Its structural uniqueness arises from the substitution at position 3, which includes a 2-oxoethyl chain linked to a 4-phenylpiperazine moiety.

Quinazolines are well-documented scaffolds in medicinal chemistry, often explored for their kinase or hydrolase inhibitory properties. The presence of the phenylpiperazine group in this compound may enhance solubility or target binding compared to simpler analogs, as seen in related systems .

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H22N4O4S/c1-30-21(29)15-7-8-17-18(13-15)23-22(31)26(20(17)28)14-19(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,23,31)

InChI Key

SGSGAXMEXKNMJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and other functional groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S and a molecular weight of approximately 403.5 g/mol. Its structure features a tetrahydroquinazoline core, which is known for its biological activity. The presence of the phenylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Antidepressant Activity

Research has indicated that compounds related to piperazine derivatives exhibit antidepressant effects. In particular, studies have shown that the phenylpiperazine group can enhance serotonin receptor activity, which is crucial for mood regulation. Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may mimic or enhance these effects due to its structural similarities to known antidepressants.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound's ability to inhibit tumor cell proliferation has been documented in vitro. For instance, it has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Activity TypeModel SystemReferenceObserved Effect
AntidepressantRat model Increased serotonin levels
AnticancerHeLa and MCF7 cell lines Induction of apoptosis
AntimicrobialVarious bacterial strains Inhibition of bacterial growth

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of this compound resulted in significant behavioral improvements compared to control groups. The study measured changes in behavior using the forced swim test and tail suspension test, both established methods for assessing antidepressant activity.

Case Study 2: Cancer Cell Line Study

A recent investigation into the anticancer properties involved treating HeLa and MCF7 cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Quinazoline Family

Compound 7 (Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate), reported in , shares the quinazoline core and methyl carboxylate group but differs at position 3, where a phenyl group replaces the 4-phenylpiperazine-containing side chain. Key differences include:

  • Substituent Complexity : The target compound’s 4-phenylpiperazine moiety introduces a tertiary amine, enabling hydrogen bonding and improved solubility in physiological environments.
  • Synthetic Accessibility: Compound 7 is synthesized via a one-step condensation of phenyl isothiocyanate and dimethylaminoterephthalate in pyridine at 100°C .
Property Target Compound Compound 7
Core Structure Quinazoline-4-oxo-2-thioxo Quinazoline-4-oxo-2-thioxo
R3 Substituent 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl Phenyl
R7 Substituent Methyl carboxylate Methyl carboxylate
Key Functional Groups Piperazine, thione, ketone, ester Thione, ketone, ester

Heterocyclic Analogues with Different Core Structures

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features an imidazopyridine core instead of quinazoline. Key distinctions include:

  • Electron-Withdrawing Groups: The imidazopyridine derivative contains a 4-nitrophenyl group and cyano substituent, which may enhance electrophilic reactivity compared to the target compound’s phenylpiperazine group.
Property Target Compound Imidazopyridine Analogue
Core Structure Quinazoline Imidazo[1,2-a]pyridine
Key Substituents 4-Phenylpiperazine, methyl ester 4-Nitrophenyl, cyano, diethyl ester
Molecular Weight Not reported 568.55 g/mol (reported)
Yield Not reported 51%

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The substitution at position 3 significantly modulates physicochemical properties. For example, the phenylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to Compound 7’s phenyl group .
  • Functional Group Synergy : The combination of a thioxo group and ester in both the target compound and Compound 7 could favor interactions with cysteine protease or hydrolase enzymes, as seen in soluble epoxide hydrolase (sEH) inhibitors .

Biological Activity

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946329-14-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazolines, characterized by a quinazoline core structure. Its molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S, and it features a piperazine moiety which is often associated with various biological activities.

Structural Representation

ComponentStructure
Molecular FormulaC19H22N4O3SC_{19}H_{22}N_4O_3S
CAS Number946329-14-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of piperazine have shown significant activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This suggests that the structural components of the compound may contribute to its efficacy against bacterial infections.

Anticoagulant Activity

In vitro assays have demonstrated anticoagulant properties in similar compounds. For example, derivatives were tested against coagulation factors FXa and FXIa, showing promising inhibition rates . The introduction of specific substituents influenced their activity profile, indicating that modifications to the structure can enhance biological efficacy.

The mechanisms through which methyl 4-oxo compounds exert their biological effects are often linked to their ability to interact with specific biological targets. Docking studies suggest that these compounds can bind effectively to enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in areas such as oncology and infectious diseases .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of novel piperazine derivatives reported significant antitubercular activity for certain compounds. The most active derivatives were associated with favorable docking scores and low cytotoxicity against human cell lines . These findings underscore the potential for further development of methyl 4-oxo derivatives as anti-tubercular agents.

Case Study 2: Anticoagulant Properties

Research involving anticoagulant activity demonstrated that specific methyl 4-oxo derivatives could inhibit coagulation factors effectively. The results indicated that modifications to the piperazine ring could enhance selectivity towards factor XIa, suggesting a pathway for developing targeted anticoagulant therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.